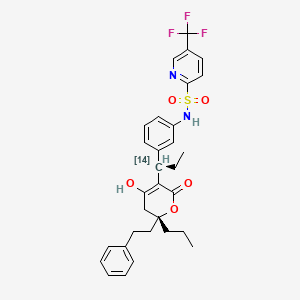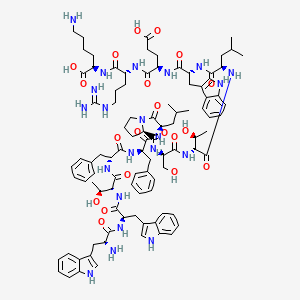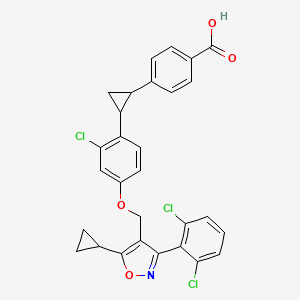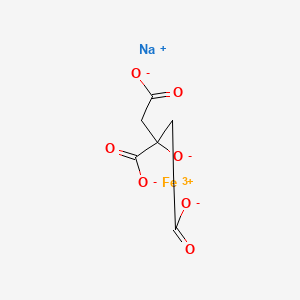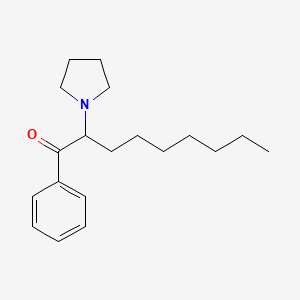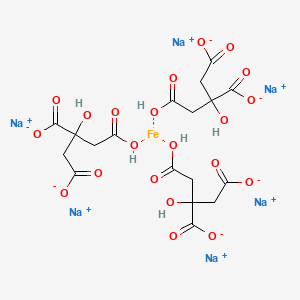
Hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric sodium citrate is a coordination complex of ferric ions (Fe³⁺) with sodium and citrate ions. It is commonly used in various medical and industrial applications due to its ability to bind phosphates and its role as an iron supplement. This compound is particularly significant in the treatment of iron deficiency anemia and hyperphosphatemia, especially in patients with chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ferric sodium citrate typically involves the reaction of ferric hydroxide with citric acid in the presence of sodium ions. The process can be summarized as follows:
Preparation of Ferric Hydroxide Slurry: Ferric hydroxide is prepared by reacting ferric chloride with sodium hydroxide.
Reaction with Citric Acid: The ferric hydroxide slurry is then treated with citric acid, resulting in the formation of ferric citrate.
Addition of Sodium Ions: Sodium ions are introduced to the solution to form ferric sodium citrate.
Industrial Production Methods: Industrial production of ferric sodium citrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The process involves:
Mixing Reactants: Large-scale reactors are used to mix ferric chloride, sodium hydroxide, and citric acid.
Controlled Reaction: The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity.
Purification: The resulting ferric sodium citrate is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Ferric sodium citrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) under certain conditions.
Substitution Reactions: Citrate ions can be substituted with other ligands in coordination complexes.
Complexation Reactions: Ferric sodium citrate can form complexes with other metal ions and organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Ascorbic acid and sodium dithionite are used as reducing agents.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.
Major Products:
Ferric Hydroxide: Formed during the reduction of ferric ions.
Substituted Citrate Complexes: Formed during substitution reactions with other ligands.
Scientific Research Applications
Ferric sodium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of phosphate levels.
Biology: Employed in studies of iron metabolism and transport in biological systems.
Medicine: Used as an iron supplement in the treatment of iron deficiency anemia and as a phosphate binder in patients with chronic kidney disease.
Industry: Utilized in water treatment processes to remove phosphates and other contaminants
Mechanism of Action
Comparison with Other Similar Compounds: Ferric sodium citrate is compared with other iron supplements and phosphate binders, such as:
Sodium Ferrous Citrate: Similar in function but differs in the oxidation state of iron (Fe²⁺ vs. Fe³⁺).
Ferric Ammonium Citrate: Another iron supplement with similar applications but different chemical composition.
Ferric Chloride: Used in water treatment but lacks the phosphate-binding properties of ferric sodium citrate
Uniqueness: Ferric sodium citrate is unique due to its dual role as an iron supplement and phosphate binder, making it particularly useful in treating conditions like iron deficiency anemia and hyperphosphatemia in chronic kidney disease patients .
Comparison with Similar Compounds
- Sodium Ferrous Citrate
- Ferric Ammonium Citrate
- Ferric Chloride
Properties
CAS No. |
52031-09-1 |
|---|---|
Molecular Formula |
C18H18FeNa6O21 |
Molecular Weight |
764.1 g/mol |
IUPAC Name |
hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron |
InChI |
InChI=1S/3C6H8O7.Fe.6Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;/q;;;;6*+1/p-6 |
InChI Key |
OMQVKLIJEUWDDR-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


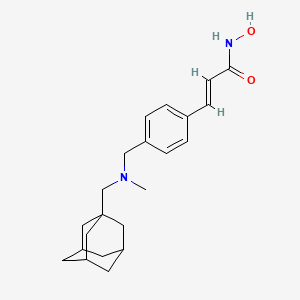
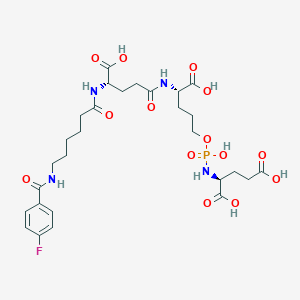
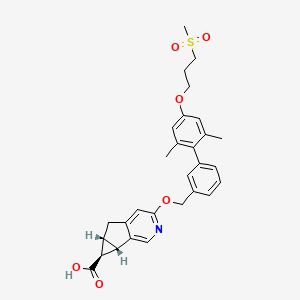




![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)

